4-Detca-Cu 4-Detca-Cu
Brand Name: Vulcanchem
CAS No.: 137268-70-3
VCID: VC21159493
InChI: InChI=1S/4C23H28O6.2Cu/c3*1-12(24)28-20-9-8-19-16-5-6-17-14(15(16)10-11-23(19,20)3)4-7-18(22(26)27)21(17)29-13(2)25;1-12(24)28-20-11-14(22(26)27)10-18-15-8-9-23(3)19(16(15)4-5-17(18)20)6-7-21(23)29-13(2)25;;/h3*4,7,15-16,19-20H,5-6,8-11H2,1-3H3,(H,26,27);10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27);;/q;;;;2*+2/p-4
SMILES: CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2]
Molecular Formula: C92H108Cu2O24
Molecular Weight: 1724.9 g/mol

4-Detca-Cu

CAS No.: 137268-70-3

Cat. No.: VC21159493

Molecular Formula: C92H108Cu2O24

Molecular Weight: 1724.9 g/mol

* For research use only. Not for human or veterinary use.

4-Detca-Cu - 137268-70-3

Specification

CAS No. 137268-70-3
Molecular Formula C92H108Cu2O24
Molecular Weight 1724.9 g/mol
IUPAC Name dicopper;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylate;4,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylate
Standard InChI InChI=1S/4C23H28O6.2Cu/c3*1-12(24)28-20-9-8-19-16-5-6-17-14(15(16)10-11-23(19,20)3)4-7-18(22(26)27)21(17)29-13(2)25;1-12(24)28-20-11-14(22(26)27)10-18-15-8-9-23(3)19(16(15)4-5-17(18)20)6-7-21(23)29-13(2)25;;/h3*4,7,15-16,19-20H,5-6,8-11H2,1-3H3,(H,26,27);10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27);;/q;;;;2*+2/p-4
Standard InChI Key SKRRDJXWBLIXHY-UHFFFAOYSA-J
SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2]
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4OC(=O)C)C(=O)[O-])C.CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=C(C=C4OC(=O)C)C(=O)[O-])C.[Cu+2].[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator